
4-Methylnaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylnaphthalene-1,2-dione, also known as menadione, is a synthetic naphthoquinone derivative. It belongs to the vitamin K group and is often referred to as vitamin K3. This compound is not found naturally and is used as a precursor to synthesize vitamins K1 and K2 .
Preparation Methods
4-Methylnaphthalene-1,2-dione can be synthesized through various methods. One common synthetic route involves the oxidation of 4-methylnaphthalene using hydrogen peroxide in the presence of a catalyst . Industrial production methods often utilize polyoxometalate-based coordination polymers as heterogeneous catalysts to achieve high yields .
Chemical Reactions Analysis
4-Methylnaphthalene-1,2-dione undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone forms.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
4-Methylnaphthalene-1,2-dione has a broad range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of other quinones and vitamins.
Medicine: It has been studied for its anticancer and antihemorrhagic properties.
Mechanism of Action
The mechanism of action of 4-Methylnaphthalene-1,2-dione involves its conversion to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone form of the compound, produced by NQO1 . The compound acts as a circulating form of vitamin K, which is crucial for various physiological processes .
Comparison with Similar Compounds
4-Methylnaphthalene-1,2-dione is similar to other naphthoquinone derivatives such as:
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Both compounds possess anticancer and antihemorrhagic properties.
2-Methyl-1,4-naphthoquinone: . The uniqueness of this compound lies in its synthetic versatility and its role as a precursor in the production of essential vitamins.
Properties
CAS No. |
7477-57-8 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI Key |
CQOLMXXJPNVCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



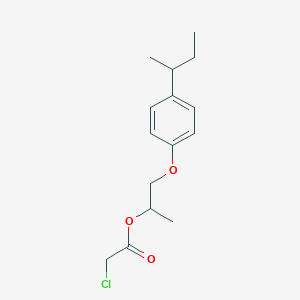
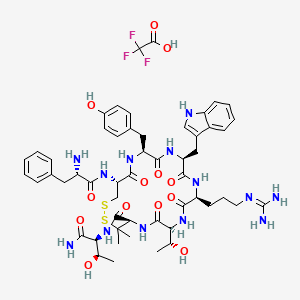

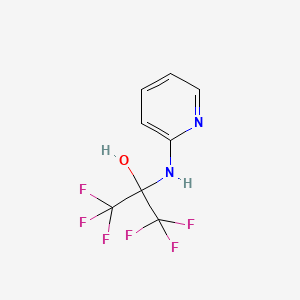
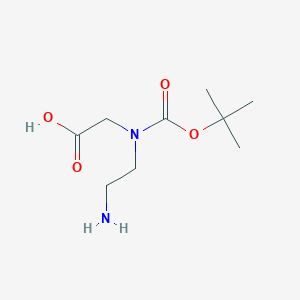
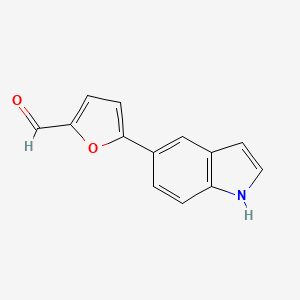
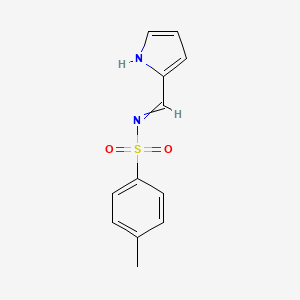
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
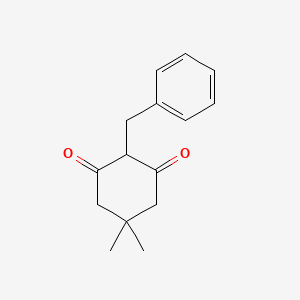
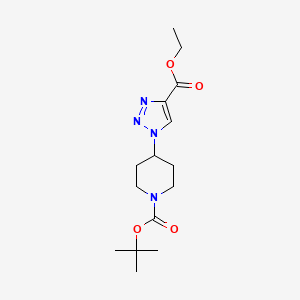
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)
